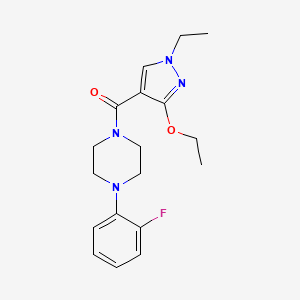

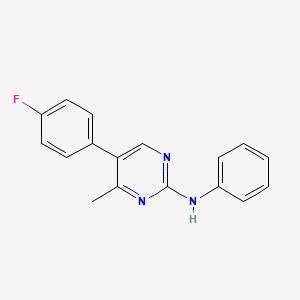

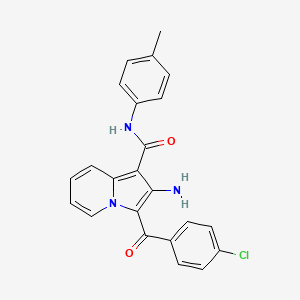

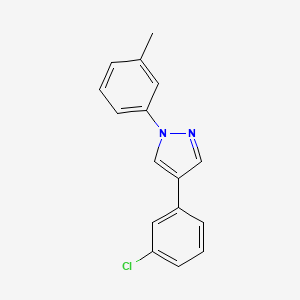

5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of fluorophenol . Fluorophenols are widely used intermediates in the industrial production of several drugs .

Synthesis Analysis

While specific synthesis methods for “5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine” were not found, a similar compound, “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was synthesized via a two-step reaction . The first step involved the synthesis of pyrazoline via a one-pot three-component reaction. The second step involved the synthesis of pyrazole via oxidative aromatization of pyrazoline .Applications De Recherche Scientifique

Anticancer Agents

Research on triazolopyrimidines, a class of compounds related to 5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine, has demonstrated significant potential as anticancer agents. These compounds exhibit a unique mechanism of tubulin inhibition, which is distinct from that of paclitaxel. They promote tubulin polymerization in vitro without binding competitively with paclitaxel, thereby overcoming resistance attributed to several multidrug resistance transporter proteins. Selected compounds from this research showed high potency and efficacy in inhibiting tumor growth in nude mouse xenograft models, indicating their potential as effective anticancer drugs (Zhang et al., 2007).

Kinase Inhibitors

The synthesis of 2,4-disubstituted-5-fluoropyrimidines has been explored for their potential as kinase inhibitors. These compounds, which share structural similarities with 5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine, were developed as part of a program aimed at discovering novel anticancer agents. The synthesis process allowed for regioselective substitution, resulting in novel compounds that could serve as potential kinase inhibitors (Wada et al., 2012).

Fluorescent Probes

A novel metal ion-sensitive fluorescent probe based on the BODIPY platform, which includes derivatives of 5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine, was synthesized for detecting transition and heavy metal ions. This probe exhibited significant shifts in absorption and fluorescence spectra upon complex formation with various metal ions, making it a valuable tool for analytical and environmental chemistry (Qin et al., 2016).

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3/c1-12-16(13-7-9-14(18)10-8-13)11-19-17(20-12)21-15-5-3-2-4-6-15/h2-11H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJSPPDSIRPBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=CC=C(C=C2)F)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2702138.png)

![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B2702140.png)

![7-(4-chlorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2702143.png)

![Tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate](/img/structure/B2702150.png)